

Physical properties of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Cat. No.: B050093

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An In-depth Technical Guide on **Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate**, a key intermediate in organic and medicinal chemistry. The information is curated for professionals engaged in research and development.

Core Physical and Chemical Properties

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is an organic compound recognized for its role as a versatile precursor in the synthesis of complex molecules, particularly quinoline and quinazoline derivatives.^[1] At room temperature, it exists as a yellow or amber oil.^{[1][2][3]}

Data Summary

The quantitative physical and chemical data for **Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate** are summarized in the table below for ease of reference.

Property	Value	Source
Molecular Weight	343.33 g/mol	[1] [2] [3]
Boiling Point	467.8 ± 45.0 °C (Predicted)	[1] [4]
Density	1.215 g/cm ³	[1] [4]
Appearance	Yellow Oil	[2] [3]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate	[2] [4]
Storage	2-8°C, Refrigerator	[3]

Chemical Identification

Accurate identification is critical for regulatory and research purposes. The following table lists the key chemical identifiers for this compound.

Identifier	Value	Source
CAS Number	179688-26-7	[1] [2] [3] [5]
Molecular Formula	C15H21NO8	[1] [2] [3]
IUPAC Name	ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate	[2]
SMILES	<chem>CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OCCOC)OCCOC</chem>	[1] [2]
InChI Key	VOHOFZNVWZWMA-UHFFFAOYSA-N	[1] [2]
Synonyms	4,5-Bis(2-methoxyethoxy)-2-nitro-benzoic Acid Ethyl Ester	[2] [3]

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for determining the physical properties of this exact compound are not readily available in the provided search results, standard analytical methods are employed for its characterization.

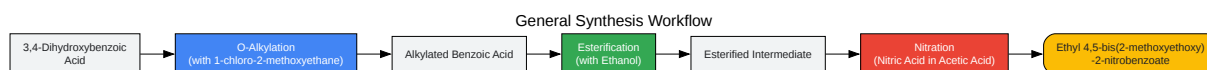
Characterization Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The identity and purity of **Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate** are commonly validated using LC-MS/MS. A typical protocol involves:

- Column: C18 column (e.g., Purosphere Star RP-18e).[1]
- Elution: Isocratic elution.[1]
- Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (e.g., a 42:58 v/v ratio).[1]
- Detection: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, while UV detection can assess purity, which is typically found to be around 95% via HPLC after synthesis.[1]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that highlights its role as a chemical intermediate. The general workflow begins with a more basic benzoic acid derivative and introduces the required functional groups sequentially.



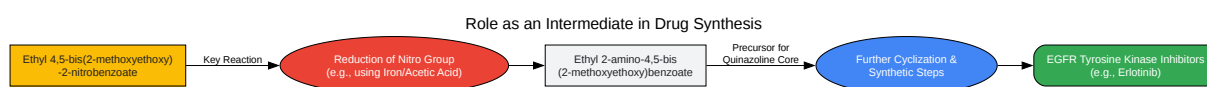
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Caption: A typical multi-step synthesis route for the target compound.

Role in Drug Development

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of APIs. Its primary utility is in the preparation of compounds designed to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][5]

The most critical reaction it undergoes in this context is the reduction of its nitro group (-NO₂) to an amine group (-NH₂). This transformation yields Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, which is a direct precursor for building the quinazoline core structure found in several EGFR inhibitors, such as Erlotinib.[4][5]



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Caption: Transformation of the nitrobenzoate into a precursor for EGFR inhibitors.

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